molecular formula C12H10INO3 B12996371 Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate

Cat. No.: B12996371
M. Wt: 343.12 g/mol
InChI Key: YMHYZMRGLBWKPE-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. This is followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Products include azido, cyano, or other substituted quinoline derivatives.

    Oxidation: Oxidized products may include quinoline N-oxides.

    Reduction: Reduced products may include dihydroquinoline derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: It is used as a probe to study biological pathways and enzyme interactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The iodine atom can facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and potential for substitution reactions. The combination of the quinoline core and the ester group also provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

methyl 3-iodo-2-methyl-4-oxo-1H-quinoline-8-carboxylate

InChI

InChI=1S/C12H10INO3/c1-6-9(13)11(15)7-4-3-5-8(10(7)14-6)12(16)17-2/h3-5H,1-2H3,(H,14,15)

InChI Key

YMHYZMRGLBWKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(=O)OC)I

Origin of Product

United States

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